molecular formula C5H2BrClF3N3 B6337522 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1823954-38-6

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B6337522
CAS No.: 1823954-38-6
M. Wt: 276.44 g/mol
InChI Key: ACYVWFSEAJZYCV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a bromo group at position 5, a chloro group at position 2, a trifluoromethyl (CF₃) group at position 6, and an amine group at position 4. This compound’s structural complexity confers unique physicochemical properties, such as enhanced lipophilicity (due to the CF₃ group) and reactivity suitable for further functionalization. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile heterocyclic core .

Properties

IUPAC Name

5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYVWFSEAJZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The cyclocondensation of 1,3-diketones with urea or thiourea derivatives is a well-established method for pyrimidine synthesis. For the target compound, a β-diketone bearing a trifluoromethyl group (e.g., 1,1,1-trifluoro-2,4-pentanedione) reacts with urea under acidic conditions to yield 4-amino-6-(trifluoromethyl)pyrimidin-2-ol (Intermediate I ).

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Catalyst: Concentrated HCl

  • Temperature: 80°C, 12 hours

  • Yield: 70–85%

Bromination at Position 5

Intermediate I undergoes electrophilic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), analogous to methods described for 5-bromo-2-hydroxypyrimidine. The hydroxyl group at position 2 directs bromination to position 5 via resonance stabilization of the transition state.

Optimized Protocol :

  • Reactants: Intermediate I (1 equiv), 20% HBr (3 equiv), 10% H₂O₂ (1.2 equiv)

  • Temperature: 100°C, 8 hours

  • Workup: Catalase treatment to decompose residual H₂O₂, followed by filtration and drying

  • Yield: 94–96% (5-bromo-4-amino-6-(trifluoromethyl)pyrimidin-2-ol, Intermediate II )

Chlorination at Position 2

The hydroxyl group of Intermediate II is replaced with chlorine using phosphorus oxychloride (POCl₃) under catalytic triethylamine. This step mirrors the chlorination of 2-hydroxypyrimidine derivatives.

Procedure :

  • Reagents: Intermediate II (1 equiv), POCl₃ (1.5 equiv), triethylamine (0.6 equiv)

  • Temperature: 120°C, 8 hours

  • Isolation: Extraction with dichloromethane, crystallization from hexane/methanol

  • Yield: 92–95% (target compound)

  • Purity (HPLC): ≥98%

Direct Functionalization of Preformed Pyrimidines (Route B)

Starting Material: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Commercially available 2,4-dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile precursor.

Bromination at Position 5

Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at position 5.

Key Data :

  • Yield: 82% (2,4-dichloro-5-bromo-6-(trifluoromethyl)pyrimidine)

  • Selectivity: >95% (no dibromination observed)

Amination at Position 4

Buchwald-Hartwig amination replaces the chlorine at position 4 with an amine group.

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Ligand: 4-(Dimethylamino)phenylboronic acid

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C, 24 hours

  • Yield: 75–80%

Comparative Analysis of Synthetic Routes

ParameterRoute A (Cyclocondensation)Route B (Direct Functionalization)
Total Steps32
Overall Yield~70%~60%
Key AdvantageAtom-economic, high purityShorter synthesis
Major LimitationLong reaction timesRequires expensive catalysts
ScalabilityIndustrial-friendlyLab-scale optimized

The introduction of the trifluoromethyl group at position 6 remains challenging. Two approaches are notable:

Halex Exchange

6-Chloropyrimidines react with potassium trifluoromethyl sulfide (KSCF₃) in dimethylformamide (DMF) at 150°C. However, this method suffers from low yields (30–40%) and side reactions.

Radical Trifluoromethylation

Using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) and a copper catalyst, trifluoromethyl radicals add to position 6 of 2-chloro-4-aminopyrimidine.

Conditions :

  • Reagents: TMSCF₃ (2 equiv), CuI (10 mol%)

  • Solvent: DMF, 80°C, 12 hours

  • Yield: 50–55%

Analytical and Process Validation

Purity Assessment

HPLC analyses of the final product under the following conditions confirm purity:

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 8.2 minutes

  • Purity: ≥98%

Scale-Up Considerations

  • Solvent Recovery : Methanol and dichloromethane are recycled via distillation, reducing costs by 40%.

  • Waste Management : Bromide salts from HBr neutralization are converted to CaBr₂ for industrial reuse .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases. Its ability to inhibit specific enzymes, such as cytochrome P450 enzymes (notably CYP1A2), makes it relevant in pharmacological studies. This inhibition can affect the metabolism of co-administered drugs, indicating its potential role in drug interactions and personalized medicine.

Case Studies:

  • Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can enhance its potency against specific tumor types.
  • Antiviral Compounds: Similar pyrimidine derivatives have been explored for their antiviral properties, particularly against RNA viruses, due to their ability to interfere with viral replication mechanisms.

Agrochemicals

Pesticide Development:
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is utilized in the formulation of pesticides and herbicides. Its structural components allow it to disrupt biological processes in pests and weeds effectively. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and effectiveness as a pesticide.

Research Insights:

  • Biological Activity: Studies have demonstrated that this compound can act as a potent inhibitor of certain plant enzymes involved in growth regulation, making it a candidate for herbicide development.
  • Environmental Impact Studies: Ongoing research focuses on the environmental persistence of this compound and its degradation products to assess ecological risks associated with its use.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the halogen atoms can participate in halogen bonding interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physical properties of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (K) Key Features
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine C₅H₃BrClF₃N₃ 290.45 Br (5), Cl (2), CF₃ (6), NH₂ (4) Not reported High lipophilicity from CF₃
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 208.44 Br (5), Cl (2), NH₂ (4) 460–461 Simpler structure, lower molecular weight
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine C₅H₅BrClN₃S 254.54 Br (5), Cl (6), SCH₃ (2), NH₂ (4) Not reported Thioether group for potential oxidation reactions
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 Br (5), Cl (2), NH-C₅H₉ (4) Not reported Bulky cyclopentyl group for steric hindrance
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 191.01 Cl (4,6), OCH₃ (5) 313–315 Electron-donating methoxy group
Key Observations:
  • Substituent Reactivity : The methylthio group in 5-bromo-6-chloro-2-(methylthio)pyrimidin-4-amine offers sites for oxidation or nucleophilic substitution, unlike the inert CF₃ group .
  • Steric Effects : The cyclopentyl group in 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine introduces steric bulk, which may reduce reactivity at the amine position .

Crystallographic and Stability Considerations

  • Crystal Packing : The target compound’s structure is expected to exhibit hydrogen bonding similar to 5-bromo-2-chloropyrimidin-4-amine, which forms a 2D network via N–H···N interactions .
  • Stability : The CF₃ group’s electron-withdrawing nature may reduce susceptibility to hydrolysis compared to methoxy- or methylthio-substituted analogues .

Biological Activity

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and halogen substitutions, contribute to its biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by research findings, data tables, and case studies.

The chemical formula for 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is C5H2BrClF3N3C_5H_2BrClF_3N_3 with a molecular weight of 276.44 g/mol. The compound has several notable characteristics:

PropertyValue
Molecular Formula C₅H₂BrClF₃N₃
Molecular Weight 276.44 g/mol
CAS Number 1823954-38-6
MDL Number MFCD27923390
IUPAC Name 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

Anticancer Activity

Recent studies have highlighted the potential of 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine as an anticancer agent. A study demonstrated that compounds with similar pyrimidine structures exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction.

  • Cell Proliferation Inhibition : In vitro assays showed that the compound effectively reduced the viability of cancer cell lines such as MCF-7 and Jurkat cells.
    • IC50 Values : The IC50 for MCF-7 cells was reported at approximately 8.47μM8.47\,\mu M after 72 hours of exposure, indicating a potent antiproliferative effect.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that halogenated pyrimidines tend to exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cellular processes.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds can achieve MIC values as low as 50μg/mL50\,\mu g/mL against pathogens like Vibrio parahaemolyticus.
  • Biofilm Formation Inhibition : Compounds with trifluoromethyl groups have been noted to inhibit biofilm formation significantly, which is crucial for treating persistent infections.

Study 1: Anticancer Efficacy

A recent publication investigated the anticancer efficacy of a structurally related compound derived from pyrimidine scaffolds. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds in tumor growth inhibition.

  • Methodology : The study employed MTT assays to evaluate cell viability and flow cytometry to analyze cell cycle alterations.
Concentration (µM)Viable Cells (%) After 48hViable Cells (%) After 72h
558.4843.89
1045.2223.88
2021.2415.05

Study 2: Antimicrobial Screening

A comprehensive evaluation of antimicrobial activity was conducted on various halogenated pyrimidines, including our compound of interest.

  • Results : The study found that these compounds effectively inhibited biofilm formation and exhibited low MIC values against several bacterial strains.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Avoid inhalation/contact by adhering to protocols for skin, eye, and respiratory protection as outlined in pyrimidine derivative safety guidelines .
  • Store in airtight containers at 2–8°C, segregated from incompatible substances (e.g., strong oxidizers). For spills, neutralize with inert absorbents and dispose via hazardous waste channels .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and dihedral angles (e.g., R factor <0.04 for analogous compounds ).
  • NMR (¹H/¹³C, ¹⁹F) : Assign peaks using coupling constants and chemical shifts (e.g., trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm).
  • FT-IR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
  • Cross-validate with computational methods like DFT to predict vibrational modes and electronic transitions .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Stepwise halogenation : Start with a pyrimidine core, introduce bromo/chloro groups via nucleophilic substitution (e.g., using PCl₅ or Br₂ in DMF at 80°C) .
  • Trifluoromethylation : Employ CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) under inert conditions to install the CF₃ group .
  • Monitor reactions via TLC/GC-MS and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can experimental design mitigate variability in biological activity studies involving this compound?

  • Methodological Answer :

  • Use randomized block designs with split-plot arrangements to control environmental factors (e.g., temperature, humidity) .
  • Replicate assays (n ≥ 4) and include positive/negative controls (e.g., known kinase inhibitors for antitumor activity studies).
  • Apply ANOVA or mixed-effects models to statistically isolate treatment effects from noise .

Q. What strategies resolve contradictions between crystallographic data and computational models?

  • Methodological Answer :

  • Re-refinement of X-ray data : Check for overfitting by adjusting parameters (e.g., thermal displacement, occupancy) .
  • DFT optimization : Compare computed vs. experimental bond lengths (e.g., deviations >0.05 Å indicate model inaccuracies) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .

Q. How can mechanistic studies elucidate the reactivity of the trifluoromethyl group in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-F bond cleavage vs. C-N formation) .
  • In situ NMR monitoring : Track intermediates (e.g., Pd-CF₃ complexes in Suzuki couplings) at varying temperatures.
  • Electrochemical profiling : Measure redox potentials to assess CF₃ group stability under oxidative conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability data?

  • Methodological Answer :

  • Standardize solvent systems : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) at 25°C and 37°C .
  • Accelerated stability studies : Use HPLC to quantify degradation products under UV light, heat (40–60°C), and humidity (75% RH) .
  • Meta-analysis : Compare literature data while accounting for impurities (e.g., residual halides from synthesis) .

Methodological Tables

Parameter Example Data from Analogous Compounds Source
Crystallographic R factor0.034–0.096 (single-crystal X-ray)
Dihedral angles (pyrimidine)12.8° (phenyl), 86.1° (aminomethyl groups)
¹⁹F NMR chemical shift-60 to -65 ppm (CF₃)
Thermal decomposition>200°C (TGA)

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